3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one

Catalog No.
S13733864
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-...

Product Name

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one

IUPAC Name

3-[[3-(hydroxymethyl)oxetan-3-yl]methyl]piperidin-2-one

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c12-5-10(6-14-7-10)4-8-2-1-3-11-9(8)13/h8,12H,1-7H2,(H,11,13)

InChI Key

DBWFFKRRPAQOGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CC2(COC2)CO

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one is a complex organic compound that features a piperidin-2-one structure combined with an oxetane moiety. The oxetane ring, a four-membered cyclic ether, contributes to the compound's unique chemical properties and reactivity. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one is influenced by both the piperidinone and oxetane functionalities. Key reactions include:

  • Ring-opening reactions: The oxetane ring can undergo nucleophilic attack, leading to ring-opening and formation of various derivatives. This process can be facilitated by strong nucleophiles such as Grignard reagents or alkoxides .
  • Functional group transformations: The hydroxymethyl group can participate in further reactions, such as oxidation to form aldehydes or carboxylic acids, or it can be converted into ethers or esters through appropriate reagents .

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity.

Preliminary studies suggest that compounds containing piperidine and oxetane structures may exhibit a range of biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxic effects: Certain analogs have demonstrated cytotoxicity in cancer cell lines, indicating potential as antitumor agents.
  • Neuroprotective effects: The piperidine structure is often associated with neuroactive compounds, suggesting possible applications in treating neurodegenerative diseases.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one.

The synthesis of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one typically involves several steps:

  • Formation of the oxetane ring: This can be achieved through intramolecular cyclization reactions involving suitable precursors that contain hydroxymethyl groups.
  • Piperidinone synthesis: The piperidinone component can be synthesized via acylation of piperidine derivatives, followed by cyclization to introduce the carbonyl functionality.
  • Coupling reactions: The final compound may be constructed through coupling reactions between the oxetane and piperidinone intermediates.

These methods require careful selection of reagents and conditions to ensure high yields and purity of the final product.

The applications of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one are diverse, particularly in medicinal chemistry:

  • Drug development: Its unique structural features make it a candidate for developing new pharmaceuticals, particularly in areas such as oncology and infectious diseases.
  • Chemical probes: This compound could serve as a chemical probe for studying biological pathways involving piperidine derivatives.

The potential for modification allows for the exploration of various analogs tailored for specific therapeutic targets.

Interaction studies involving 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one focus on its binding affinity to biological targets. Initial studies may include:

  • Binding assays: Evaluating how the compound interacts with specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell lines to determine cytotoxicity and mechanism of action.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-(Hydroxymethyl)-4-piperidonePiperidine with hydroxymethyl groupAntimicrobialLacks oxetane ring
4-(Oxetan-3-yl)piperidineContains oxetane but lacks hydroxymethylNeuroactive potentialSimpler structure
N-(Oxetan-2-yl)piperidineSimilar piperidine structureAntitumor activityDifferent substitution pattern

These comparisons highlight how the incorporation of both an oxetane ring and a hydroxymethyl group contributes to the unique properties and potential applications of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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